![molecular formula C14H18Cl2N2O3S B3552231 N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552231.png)
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has been shown to have potential therapeutic benefits in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用機序
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which in turn enhances GABAergic neurotransmission and reduces neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its increased levels can lead to a reduction in neuronal excitability, which can have therapeutic benefits in several neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potency and selectivity for GABA transaminase. This allows for precise targeting of the enzyme and minimal off-target effects. However, one potential limitation is the need for careful dosing and monitoring of GABA levels, as excessive GABAergic neurotransmission can lead to sedation and other adverse effects.
将来の方向性
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in the exploration of this compound's potential therapeutic benefits in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to elucidate the long-term effects and safety profile of this compound in humans.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior.
特性
IUPAC Name |
N-cyclopentyl-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(11-6-7-12(15)13(16)8-11)9-14(19)17-10-4-2-3-5-10/h6-8,10H,2-5,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOPPDKIBQUGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。